Home > Products > Screening Compounds P66783 > Osimertinib (dimesylate)
Osimertinib (dimesylate) -

Osimertinib (dimesylate)

Catalog Number: EVT-3165520
CAS Number:
Molecular Formula: C30H41N7O8S2
Molecular Weight: 691.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Osimertinib is classified as an irreversible EGFR tyrosine kinase inhibitor. It is specifically designed to target mutant forms of the EGFR, particularly those associated with resistance to first- and second-generation inhibitors. The compound was developed by AstraZeneca and is marketed under the trade name Tagrisso. Its primary use is in the treatment of NSCLC with mutations such as Exon 19 deletions and L858R/T790M mutations, which confer resistance to earlier therapies .

Synthesis Analysis

The synthesis of osimertinib has been explored through various methodologies, focusing on improving yield and efficiency. The original synthetic route involves multiple steps, typically yielding around 40% after six steps with high purity . Recent advancements have introduced more efficient protocols that reduce reaction times and eliminate certain purification steps. For instance, one improved method reported yields of up to 68% over seven steps by optimizing reaction conditions such as solvents and temperatures .

Key steps in the synthesis include:

  • Nitration: Introduction of nitro groups.
  • Guanidination: Formation of guanidine derivatives.
  • Methylation: Addition of methyl groups.
  • Catalytic hydrogenation: Reduction processes to achieve desired functional groups.
  • Amidation: Formation of amide bonds with acryloyl chloride.

These processes are often conducted under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Osimertinib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  • Nitration: A substitution reaction where nitro groups are introduced.
  • Hydrogenation: Involves the addition of hydrogen across double bonds facilitated by catalysts like Raney nickel.
  • Amidation: The formation of amide bonds is crucial for finalizing the structure.

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield throughout the synthesis process .

Mechanism of Action

Osimertinib functions by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding site of mutant EGFRs. This binding inhibits the receptor's tyrosine kinase activity, preventing downstream signaling pathways that promote tumor growth and survival. Notably, osimertinib exhibits selectivity for mutant forms over wild-type EGFR, minimizing off-target effects and enhancing therapeutic efficacy .

The compound's mechanism also involves modulation of various signaling pathways, including ERK and AKT pathways, which are critical for cell proliferation and survival. Resistance mechanisms have been identified involving mutations in the TP53 gene that can alter drug efficacy .

Physical and Chemical Properties Analysis

Osimertinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Approximately 180–185 °C.

These properties influence its formulation for clinical use and its behavior in biological systems .

Applications

Osimertinib is primarily used in oncology for treating NSCLC with specific EGFR mutations. Its application extends beyond initial treatment; it is also used in cases where patients develop resistance to first-line therapies. Ongoing research explores its potential in combination therapies with other agents targeting different pathways or mechanisms involved in tumor growth .

In addition to its therapeutic role, osimertinib has been investigated as a tracer for positron emission tomography (PET) imaging to enhance tumor detection capabilities in clinical settings .

Synthesis and Structural Optimization of Osimertinib Dimesylate

Rational Drug Design Strategies for Third-Generation EGFR Inhibitors

The development of osimertinib dimesylate (AZD-9291 dimesylate) exemplifies structure-based drug design to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC). Earlier EGFR inhibitors (gefitinib, erlotinib) reversibly targeted activating mutations (exon 19 deletions, L858R) but showed limited efficacy against the T790M "gatekeeper" mutation, which increases ATP affinity by ~100-fold [4] [9]. Osimertinib's core strategy incorporates:

  • Irreversible Covalent Binding: An acrylamide moiety engineered to form a covalent bond with C797 in EGFR's ATP-binding pocket, enabling sustained target inhibition despite high ATP concentrations [9].
  • Mutant Selectivity: Optimized pyrimidine-based scaffolds discriminate mutant vs. wild-type EGFR. Osimertinib exhibits 200-fold greater potency against EGFRL858R/T790M (IC50 = 1 nM) than wild-type EGFR, minimizing off-target toxicity [1] [4].
  • Blood-Brain Barrier Penetration: Enhanced lipophilicity (logP = 4.2) facilitates CNS penetration, crucial for treating brain metastases [9].

Table 1: Selectivity Profile of Osimertinib Against EGFR Variants

EGFR MutationIC50 (nM)Selectivity vs. Wild-Type
L858R/T790M1200-fold
L858R1216-fold
Wild-Type200-

[1] [9]

This selectivity stems from steric complementarity with T790M's expanded hydrophobic pocket, where osimertinib's indole group docks without steric clashes that impede first-gen inhibitors [7] [9].

Structure-Activity Relationship (SAR) Studies in Pyrimidine-Based Scaffolds

Osimertinib's scaffold evolved through systematic SAR studies on pyrimidine core modifications:

  • Pyrimidine-Indole Fusion: The 4-(1-methylindol-3-yl)pyrimidin-2-amine anchor enhances affinity for T790M mutants by forming hydrogen bonds with Met793 and hydrophobic interactions with Leu792 [3] [6]. Removing the methyl group reduces potency by 5-fold due to lost van der Waals contacts.
  • Acrylamide Positioning: Optimal electrophilicity of the acrylamide warhead is achieved with a 3-carbon linker. Shortening to 2 carbons lowers covalent binding efficiency by >50%, while elongation diminishes mutant selectivity [6] [8].
  • Aniline Substituents: The 2'-methoxy-4'-aniline group's dimethylaminoethyl moiety boosts solubility. Cyclization to pyrrolidine (as in analog C-005) reduces metabolism to toxic AZ5104 while retaining potency against L858R/T790M (IC50 = 2 nM) [6].

Table 2: Key SAR Findings in Pyrimidine-Based Analogs

ModificationImpact on L858R/T790M IC50Selectivity vs. WT EGFRMetabolic Stability
Removal of indole methyl5-fold increaseReducedUnchanged
Acrylamide linker shortening>50% loss in bindingReducedIncreased
Pyrrolidine headpiece (C-005)2 nM (equivalent)30-fold improved2-fold higher half-life

[3] [6] [8]

Notably, C-005's pyrrolo-pyridine headpiece demonstrates enhanced brain penetration in murine models, a critical advance for CNS metastases [6].

Crystallographic Analysis of Irreversible Binding to Mutant EGFR Kinase Domains

X-ray crystallography (PDB: 6P1L, 6JX0) reveals osimertinib's binding mechanism:

  • Covalent Bond Formation: Michael addition of C797 thiol to acrylamide forms a stable 8Å C-S bond, locking the kinase in an inactive conformation [7] [9].
  • Hydrophobic Clamp Interactions: The indole group engages Leu718, Val726, and Leu844 via π-alkyl interactions, compensating for T790M's steric bulk [7].
  • Allosteric Combinations: Co-crystal structures with EAI045 show simultaneous occupancy of ATP and allosteric sites. Osimertinib's indole moiety avoids steric clashes with EAI045's aminothiazole ring, enabling synergistic inhibition (Kd reduced 10-fold) [7].

Table 3: Crystallographic Parameters for Osimertinib-Bound EGFR Complexes

MutationPDB IDResolution (Å)Key Interactions
T790M/V948R6P1L2.5Covalent bond (C797), H-bonds (Met793), Leu718/Val726/Leu844 clamp
T790M6JX02.2Additional H-bond with Thr854
L858R/T790M/C797S6JXT2.8Non-covalent binding only; 40-fold potency loss

[7] [9]

C797S mutation abolishes covalent binding, but residual affinity (IC50 = 40 nM) suggests reversible interactions still occur via the pyrimidine hinge contacts [4] [7].

Mesylate Salt Formation: Physicochemical Rationale for Enhanced Bioavailability

Osimertinib dimesylate synthesis (Fig. 1) addresses limitations of the free base:

  • Synthetic Route:
  • Step 1: Amidation of methyl 3-chloro-4-fluoro-benzoate with N-methylpiperazine yields intermediate III.
  • Step 2: Nucleophilic substitution with 4-(1-methylindol-3-yl)pyrimidin-2-amine gives osimertinib free base.
  • Step 3: Salt formation via methanesulfonic acid in ethanol/water (yield: 92%, purity >99%) [8].
Osimertinib free base + 2CH<sub>3</sub>SO<sub>3</sub>H → Osimertinib dimesylate  
  • Physicochemical Advantages:
  • Solubility: Dimesylate salt increases aqueous solubility (4.7 mg/mL vs. 0.2 mg/mL for free base) at pH 6.8 [8] [9].
  • Bioavailability: 19% higher AUC0-∞ in rat models compared to monomesylate forms due to enhanced dissolution [8].
  • Stability: Hygroscopicity reduced by 60% versus citrate salts, enabling room-temperature storage [8].

Table 4: Properties of Osimertinib Salts

ParameterFree BaseMonomesylateDimesylate
Solubility (mg/mL)0.23.14.7
HygroscopicityHighModerateLow
Oral AUC (ng·h/mL)4209801160

[8] [9]

Properties

Product Name

Osimertinib (dimesylate)

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.8 g/mol

InChI

InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)

InChI Key

RPUCCTLBBCSFEX-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.